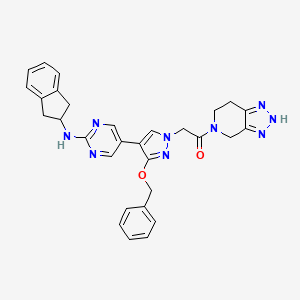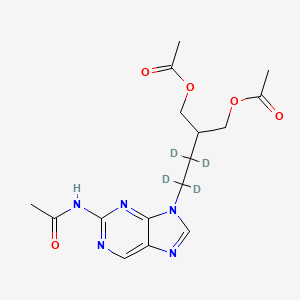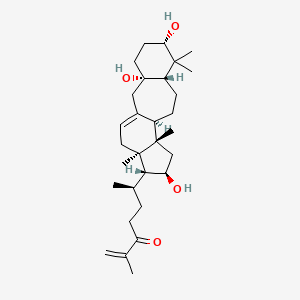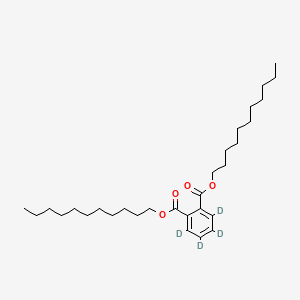![molecular formula C9H17ClN4O6 B12425745 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、様々な科学研究分野で重要な用途を持つ複雑な有機化合物です。この化合物は、アミノ基とヒドロキシル基が置換されたピリミジン環を含む独特の構造を特徴としており、化学および生物学的研究において汎用性の高い分子となっています。
準備方法
合成経路および反応条件
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、適切なピリミジン前駆体を、制御された条件下でアミノ糖誘導体と反応させることが含まれます。反応には、しばしば、分子の選択的官能化を確保するための保護基の使用が必要となります。 最終段階には、目的生成物の脱保護と精製が含まれます .
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が関与する可能性があります。 プロセスには、通常、最終生成物の精製と特性評価のために高速液体クロマトグラフィー(HPLC)の使用が含まれます .
化学反応の分析
反応の種類
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を還元された形態に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応条件には、通常、選択的かつ効率的な変換を確保するために、制御された温度とpHが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はオキソ誘導体を生成する可能性があり、一方、置換反応は様々な官能化されたピリミジン誘導体を生成する可能性があります .
科学研究における用途
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、科学研究において数多くの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学的経路と生体分子との相互作用における潜在的な役割について研究されています。
医学: 様々な病気の治療における治療の可能性について調査されています。
科学的研究の応用
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、生化学的プロセスに影響を与えることができます。 詳細な研究によると、細胞シグナル伝達、代謝、遺伝子発現に関連する経路に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
6’‘’-デアミノ-6’‘’-オキソパロモマイシンII: 類似の構造的特徴を持つが、異なる官能基を持つ誘導体.
パロモマイシン: 関連する構造を持つアミノグリコシド系抗生物質.
独自性
5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、ピリミジン環における特定の置換パターンにより独特であり、これは独特の化学的および生物学的特性を付与します。 この独自性は、標的指向研究と用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
6’‘’-Deamino-6’‘’-oxoparomomycin II: A derivative with similar structural features but different functional groups.
Paromomycin: An aminoglycoside antibiotic with a related structure.
Uniqueness
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
特性
分子式 |
C9H17ClN4O6 |
|---|---|
分子量 |
312.71 g/mol |
IUPAC名 |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H16N4O6.ClH/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14;/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19);1H/t3-,4+,6-;/m0./s1 |
InChIキー |
VGAFXPBLNINPEY-ZUOBHZEMSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl |
正規SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)







![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)


![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
